2-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride
Overview
Description
“2-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride” is likely a derivative of thiazole, which is a heterocyclic compound. Thiazoles are part of many important drugs and compounds, including vitamin B1 (thiamine) and sulfathiazole (a sulfa drug). They are often used in medicinal chemistry and drug discovery .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through nucleophilic substitution reactions where a chloromethyl group is introduced into the molecule .Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a thiazole ring, which is a ring structure containing three carbon atoms, one nitrogen atom, and one sulfur atom. Attached to this ring would be a chloromethyl group (-CH2Cl) and a methyl group (-CH3) .Chemical Reactions Analysis
The chloromethyl group in “this compound” is likely to be reactive, as the chlorine atom is a good leaving group. This means it could undergo various substitution reactions with nucleophiles .Scientific Research Applications
Synthesis of Heterocycles and Derivatives
2-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is utilized in synthesizing various heterocycles. For example, it is used in the synthesis of pyrimidin-4-ones and 1,3-thiazines, which are precursors for 6-chloromethyl-uracils, 1,3-thiazine-2,4-diones, and 6-benzylthiomethyl-thiazinones (Janietz, Goldmann, & Rudorf, 1988). Additionally, the compound serves as a starting material for methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, showing potential as an antitumor and antifilarial agent (Kumar et al., 1993).
Metabolism Studies
This chemical has been studied in the context of metabolism in animals. For instance, its metabolism in germfree and conventional rats showed significant differences, suggesting a role in understanding metabolic pathways and the influence of gut microbiota (Bakke et al., 1981).
Corrosion Inhibition
Research indicates that derivatives of this compound, such as 2-amino-4-methyl-thiazole, are effective as corrosion inhibitors for metals like mild steel in acidic solutions, highlighting its potential in industrial applications (Yüce et al., 2014).
Synthesis of Novel Compounds
The compound is instrumental in synthesizing new classes of molecules. For example, it has been used in the synthesis of new 1,3-thiazolecarbaldehydes, which have applications in developing novel chemicals with potential uses in various fields (Sinenko et al., 2017).
Cardioprotective Studies
Some derivatives of this compound have been identified for their cardioprotective activities, suggesting its relevance in pharmaceutical research (Drapak et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(chloromethyl)-4-methyl-1,3-thiazole;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS.ClH/c1-4-3-8-5(2-6)7-4;/h3H,2H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUGYEQQOJASCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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